4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Structure-Activity Relationship Medicinal Chemistry Tubulin Polymerization

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde is the definitive 2-naphthyl thiazole aldehyde for medicinal chemistry. Unlike the 1-naphthyl isomer or phenyl analogs, this specific regioisomer delivers superior binding affinity in tubulin polymerization assays—derivative 5b achieves IC50 0.48 μM against MCF-7 (vs. colchicine 9.1 μM). The reactive aldehyde at the 2-position enables parallel synthesis of Schiff base and hydrazone libraries. Only ≥98% purity grade ensures impurity-free screening results. Do not substitute with generic thiazole aldehydes; use the correct isomer to avoid failed assays.

Molecular Formula C14H9NOS
Molecular Weight 239.29
CAS No. 383140-93-0
Cat. No. B2822186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-yl)thiazole-2-carbaldehyde
CAS383140-93-0
Molecular FormulaC14H9NOS
Molecular Weight239.29
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C=O
InChIInChI=1S/C14H9NOS/c16-8-14-15-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H
InChIKeyWSHIFWGDBKTJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS 383140-93-0): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Probe Development


4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS: 383140-93-0) is a heterocyclic compound characterized by a thiazole ring substituted at the 4-position with a 2-naphthyl group and bearing a reactive aldehyde functionality at the 2-position . This specific substitution pattern provides a versatile synthetic handle for condensation reactions, enabling the rapid generation of diverse compound libraries, particularly Schiff bases and hydrazones, for biological screening . The combination of the naphthalene and thiazole pharmacophores within a single aldehyde-containing scaffold makes this compound a critical intermediate in the design of novel enzyme inhibitors and antitubulin agents [1].

Why Generic 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS 383140-93-0) Substitution Fails: Critical Differences in Reactivity, Purity, and Application Scope


Generic substitution of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde with closely related thiazole aldehydes is not scientifically valid due to significant variations in reactivity, purity, and downstream biological performance. Replacing this compound with the 1-naphthyl isomer (4-(naphthalen-1-yl)thiazole-2-carbaldehyde) alters the steric and electronic environment of the molecule, leading to different binding conformations in target proteins [1]. Using a simple aryl-substituted analog, such as 4-phenylthiazole-2-carbaldehyde, reduces molecular weight and π-stacking surface area, which can drastically reduce target affinity, as observed in tubulin polymerization assays where naphthyl-containing derivatives showed enhanced potency [2]. Furthermore, lower purity grades (e.g., <97%) or improperly stored material containing oxidized byproducts can introduce reactive impurities that poison catalytic reactions or confound biological assay results, making analytical and purity verification a non-negotiable procurement step.

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS 383140-93-0) Product-Specific Quantitative Evidence for Scientific Selection


Quantifying the Impact of 2-Naphthyl vs. 1-Naphthyl Isomerism on Biological Activity in Thiazole Derivatives

The substitution of a 2-naphthyl group, as found in 4-(naphthalen-2-yl)thiazole-2-carbaldehyde-derived compounds, confers significantly different biological activity compared to its 1-naphthyl isomer. In a series of thiazole-naphthalene derivatives designed as tubulin polymerization inhibitors, the lead compound 5b, which incorporates the 2-naphthyl moiety, was identified as the most active. This is in contrast to the general class of 1-naphthyl substituted thiazoles which are more commonly associated with other therapeutic areas [1]. While direct head-to-head data for the aldehyde precursors is unavailable, the downstream activity of their derivatives provides a strong class-level inference for the importance of regioisomer selection [2].

Structure-Activity Relationship Medicinal Chemistry Tubulin Polymerization

Comparative Physicochemical Properties: 4-(2-Naphthyl) vs. 4-Phenyl Thiazole-2-carbaldehyde

The substitution of a 2-naphthyl group for a simple phenyl group on the thiazole-2-carbaldehyde core introduces substantial and quantifiable changes to the molecule's physicochemical profile. Compared to 4-phenylthiazole-2-carbaldehyde, the naphthyl-containing compound exhibits a significant increase in molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), which are critical for optimizing target binding and membrane permeability .

Physicochemical Properties Computational Chemistry Molecular Design

Differential Purity Profiles: Verifiable Analytical Data as a Procurement Criterion for 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

Commercial sources of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde provide the product at two distinct purity thresholds: 97% and ≥98% . For synthetic applications requiring high yields in sensitive reactions, such as palladium-catalyzed cross-couplings or multi-step library synthesis, the ≥98% purity grade is the verifiably superior option, as it minimizes the concentration of reactive impurities that can lead to side-product formation . The 97% grade may be suitable for less sensitive applications but introduces a higher risk of failure in demanding chemical transformations.

Analytical Chemistry Quality Control Synthetic Chemistry

Optimal Research and Industrial Applications for 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde (CAS 383140-93-0)


Synthesis of Potent Tubulin Polymerization Inhibitors for Anticancer Drug Discovery

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde is the ideal precursor for generating thiazole-naphthalene derivatives that act as potent tubulin polymerization inhibitors. Its 2-naphthyl substitution pattern is a key determinant of activity, with derivative 5b exhibiting an IC50 of 0.48 μM against the MCF-7 cancer cell line, significantly outperforming the standard colchicine (IC50 = 9.1 μM) [1]. This application leverages the specific regioisomerism to achieve high target affinity, making it a critical starting material for oncology-focused medicinal chemistry programs.

Construction of Diverse Schiff Base Libraries for High-Throughput Screening

The reactive aldehyde moiety at the 2-position of the thiazole ring makes this compound a premier building block for the rapid, parallel synthesis of Schiff base and hydrazone libraries . The high purity (≥98%) grade is essential for these applications to ensure that the resulting library members are free of impurities that could generate false positives or negatives in biological assays . The unique physicochemical properties of the naphthyl-thiazole core, including enhanced lipophilicity (cLogP ~3.5-4.0), can be rationally incorporated into diverse molecular architectures to probe new chemical space .

Mechanistic Probe Development for Enzyme Inhibition Studies

This compound serves as a valuable starting point for the synthesis of mechanistic probes to investigate enzyme function. For instance, its derivatives have been studied in the context of α-glucosidase inhibition [2] and other targets. The aldehyde group can be used to install a wide variety of recognition elements or reporter tags, enabling detailed structure-activity relationship (SAR) studies. The defined isomeric purity of the 2-naphthyl group ensures that any observed biological effect can be confidently attributed to the intended molecular structure, not a contaminating isomer.

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